

# physicochemical properties of 6-Aminoindolin-2one

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An In-depth Technical Guide on the Physicochemical Properties of **6-Aminoindolin-2-one** 

## **Core Compound Identification**

This technical guide provides a detailed overview of the physicochemical properties of **6-Aminoindolin-2-one**, a key heterocyclic organic compound utilized in pharmaceutical research and drug development.

Identifier	Value	
IUPAC Name	6-amino-1,3-dihydroindol-2-one	
Synonyms	6-Aminooxindole, 6-amino-2-oxoindoline	
CAS Number	150544-04-0	
Molecular Formula	C <sub>8</sub> H <sub>8</sub> N <sub>2</sub> O	
Molecular Weight	148.16 g/mol	
Canonical SMILES	C1C2=C(C=C(C=C2)N)NC1=O	

## **Physicochemical Data**

The physicochemical properties of a compound are fundamental to understanding its behavior in both chemical and biological systems. These parameters are critical for predicting the



absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate.

Property	Value	Source/Method
Physical Form	Solid	Commercial suppliers
Boiling Point	394.3°C	[1]
Density	1.3 g/cm <sup>3</sup>	[1]
Melting Point	180-185 °C	Predicted
Water Solubility	Low solubility	Predicted
pKa (most basic)	4.5	Predicted
LogP (Octanol-Water Partition Coefficient)	0.1	[2] Predicted

# **Experimental Protocols**

Accurate determination of physicochemical properties relies on standardized experimental protocols. Below are methodologies for key experiments.

### **Melting Point Determination**

The melting point is a crucial indicator of a compound's purity.[3]

- Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or Thiele tube).[3]
- Procedure:
  - A small amount of finely powdered 6-Aminoindolin-2-one is packed into a capillary tube to a depth of 1-2 mm.[4][5]
  - The capillary tube is placed in the heating block of the apparatus alongside a thermometer.[3]



- The sample is heated at a steady rate (initially rapid, then slow, ~2°C/min, near the expected melting point).[3]
- The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.[5]
- The melting point is reported as the range T1-T2.[5]

## Water Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in water.[6][7]

- Procedure:
  - An excess amount of 6-Aminoindolin-2-one is added to a known volume of purified water in a sealed flask.
  - The flask is agitated in a constant temperature bath until equilibrium is reached (typically 24-48 hours).
  - The suspension is allowed to settle, and the supernatant is filtered to remove undissolved solid.
  - The concentration of the dissolved compound in the clear aqueous phase is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

### pKa Determination (Potentiometric Titration)

The pKa value indicates the strength of the acidic and basic functional groups.

- Procedure:
  - A precise amount of 6-Aminoindolin-2-one is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
  - The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH meter.



- o A titration curve (pH vs. volume of titrant) is plotted.
- The pKa is determined from the inflection point of the curve, which corresponds to the pH at which 50% of the amino group is protonated.

### **LogP Determination (Shake-Flask Method)**

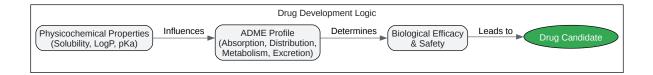
LogP is a measure of a compound's lipophilicity and its ability to cross cell membranes.[8][9]

- Procedure:
  - A pre-saturated solution of n-octanol and water is prepared.
  - A known quantity of 6-Aminoindolin-2-one is added to a separating funnel containing measured volumes of the n-octanol and water phases.
  - The funnel is shaken vigorously to allow the compound to partition between the two immiscible layers and then left to stand for complete phase separation.[9]
  - A sample is carefully taken from each phase.
  - The concentration of the compound in both the n-octanol and water layers is determined using an appropriate analytical technique (e.g., HPLC-UV).
  - The partition coefficient (P) is calculated as the ratio of the concentration in the octanol
    phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this
    value.[10]

## **Role in Signaling Pathways and Drug Development**

The indolinone scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[11] These inhibitors typically function by competing with ATP for its binding site on the kinase, thereby modulating cellular signaling pathways that are often dysregulated in diseases like cancer.[11]



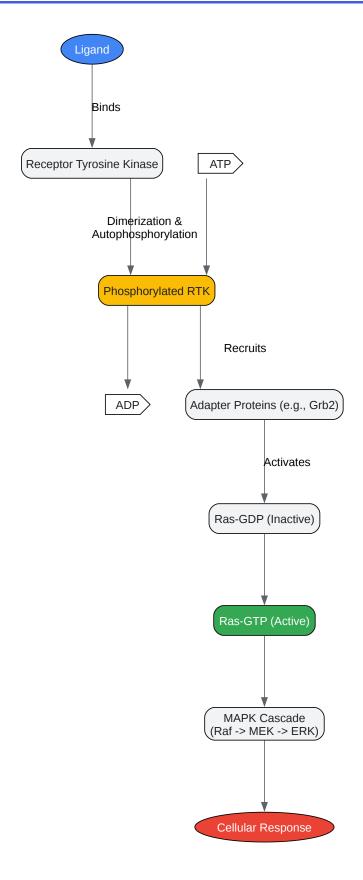


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Caption: Relationship between physicochemical properties and drug development.

Receptor Tyrosine Kinases (RTKs) are a prominent class of targets for indolinone-based drugs. [12][13] The binding of a growth factor ligand to the extracellular domain of an RTK induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, initiating downstream cascades like the MAPK/ERK pathway, which ultimately regulates cell proliferation, survival, and differentiation.





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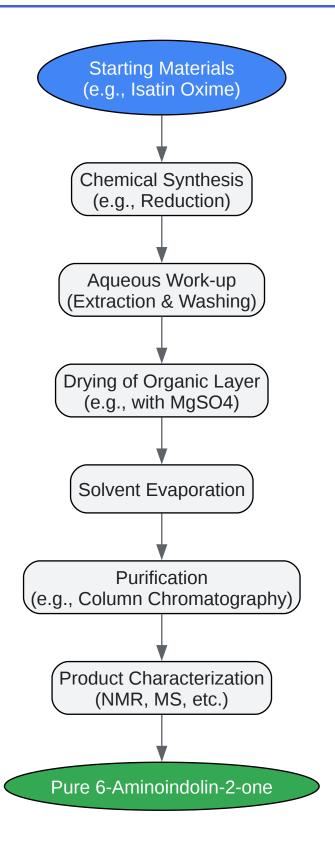
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.



# **Synthetic Workflow**

The synthesis of **6-Aminoindolin-2-one** typically follows a multi-step organic synthesis workflow. A common strategy involves the synthesis of a substituted indolinone core followed by functional group manipulations.





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Caption: General experimental workflow for organic synthesis.



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